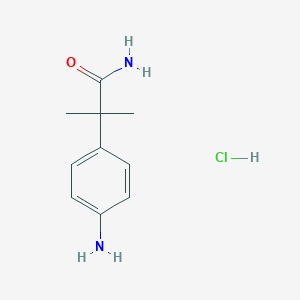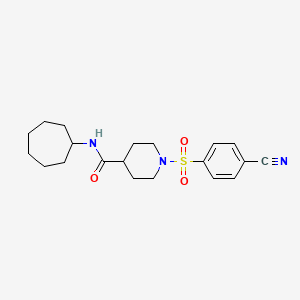
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a cyanobenzenesulfonyl group and a cycloheptyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of 4-cyanobenzenesulfonyl chloride. This intermediate is then reacted with N-cycloheptylpiperidine-4-carboxamide under controlled conditions to form the final product. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyanobenzenesulfonyl chloride
- 4-Bromobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
Uniqueness
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring with a cyanobenzenesulfonyl group and a cycloheptyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C20H27N3O3S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
1-(4-cyanophenyl)sulfonyl-N-cycloheptylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H27N3O3S/c21-15-16-7-9-19(10-8-16)27(25,26)23-13-11-17(12-14-23)20(24)22-18-5-3-1-2-4-6-18/h7-10,17-18H,1-6,11-14H2,(H,22,24) |
Clé InChI |
GLCGCRPIHVNKAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




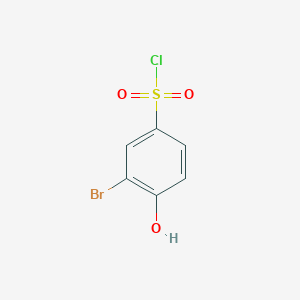
![(2S,5R,6R)-6-{2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13579492.png)
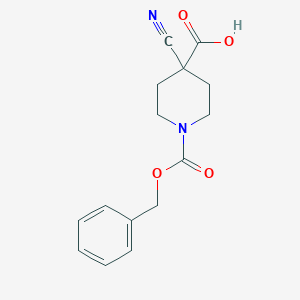

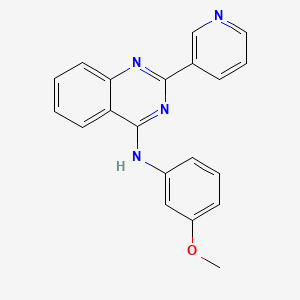
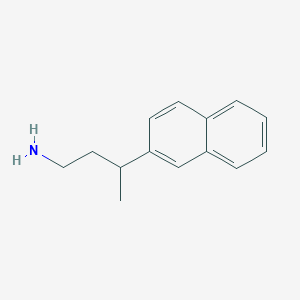


![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)
